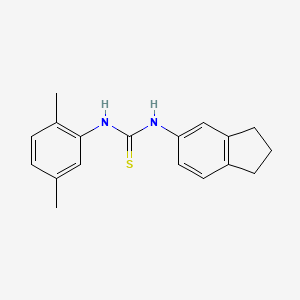![molecular formula C15H14N4O2 B4548407 2-cyclopropyl-8,10-dimethylpyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidine-4-carboxylic acid](/img/structure/B4548407.png)
2-cyclopropyl-8,10-dimethylpyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidine-4-carboxylic acid
Descripción general
Descripción
2-cyclopropyl-8,10-dimethylpyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidine-4-carboxylic acid is a useful research compound. Its molecular formula is C15H14N4O2 and its molecular weight is 282.30 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 282.11167570 g/mol and the complexity rating of the compound is 441. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Anticancer Activity
Pyrazolo[1,5-a]pyrimidines, including compounds structurally related to 2-cyclopropyl-8,10-dimethylpyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidine-4-carboxylic acid, have been synthesized and evaluated for their in vitro anticancer activities. These compounds were screened against human cancer cell lines, revealing significant cytotoxic activities. For instance, a novel series of pyrazolo[1,5-a]pyrimidines showed potent activity, suggesting their potential as therapeutic agents in cancer treatment (Hassan et al., 2017).
Chemical Transformations and Heterocyclic Synthesis
The chemical transformations involving pyrazolo[1,5-a]pyrimidines and their utility in synthesizing fused heterocycles have been extensively studied. These synthetic pathways often involve condensation reactions and cyclizations, leading to the formation of diverse heterocyclic systems with potential biological activities. For example, studies have demonstrated the regioselective synthesis of such compounds, highlighting their versatility in creating novel chemical entities (Salem et al., 2015).
Antimicrobial Activity
Compounds structurally related to this compound have been synthesized and tested for their antimicrobial properties. Such studies are crucial for identifying new antimicrobial agents amidst rising antibiotic resistance. For instance, new heterocycles incorporating the antipyrine moiety, closely related to the core structure of interest, have shown promising antimicrobial effects, signifying the importance of these compounds in developing new antimicrobials (Bondock et al., 2008).
Novel Synthetic Routes and Biological Evaluations
The exploration of novel synthetic routes for creating pyrazolo[1,5-a]pyrimidine derivatives and their subsequent biological evaluations underline the significance of these compounds in medicinal chemistry. These efforts have led to the discovery of compounds with varied biological activities, including anticancer and anti-inflammatory properties. The development of efficient synthetic protocols for such heterocycles offers a pathway to discovering new therapeutic agents (Zaki et al., 2016).
Propiedades
IUPAC Name |
4-cyclopropyl-11,13-dimethyl-3,7,8,10-tetrazatricyclo[7.4.0.02,7]trideca-1,3,5,8,10,12-hexaene-6-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N4O2/c1-7-5-8(2)16-13-12(7)14-17-10(9-3-4-9)6-11(15(20)21)19(14)18-13/h5-6,9H,3-4H2,1-2H3,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUSKQZSOCLTZDM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=NN3C(=CC(=NC3=C12)C4CC4)C(=O)O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[1-(tricyclo[3.3.1.1~3,7~]dec-1-yl)propyl]pyridine-4-carboxamide](/img/structure/B4548334.png)

![1-[4-(3-Chlorophenyl)piperazin-1-yl]-2-(2-methoxyphenoxy)ethanone](/img/structure/B4548355.png)
![2-{[(6-bromo-2-naphthyl)oxy]methyl}-8,9-dimethylthieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B4548359.png)
![ethyl 2-{[({2-nitro-4-[(trifluoromethyl)sulfonyl]phenyl}thio)acetyl]oxy}benzoate](/img/structure/B4548373.png)
![2-[N-(benzenesulfonyl)-2,5-dichloroanilino]-N-(2,6-difluorophenyl)acetamide](/img/structure/B4548385.png)
![ethyl (Z)-2-cyano-3-[3-(4-fluorophenyl)-1-phenylpyrazol-4-yl]prop-2-enoate](/img/structure/B4548388.png)
![[(1-ethyl-2-pyrrolidinyl)methyl][(2-methoxy-1-naphthyl)methyl]amine dihydrochloride](/img/structure/B4548395.png)

![6-ethoxy-4-({4-[2-(2-ethylpiperidin-1-yl)-2-oxoethyl]piperazin-1-yl}methyl)-2H-chromen-2-one](/img/structure/B4548427.png)

![2-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-3-[(2,5-dimethoxyphenyl)amino]acrylonitrile](/img/structure/B4548435.png)
![2-phenoxy-N'-{[4-(1,1,3,3-tetramethylbutyl)phenoxy]acetyl}acetohydrazide](/img/structure/B4548441.png)
![2-methyl-N-[5-(2-phenoxyethylsulfanylmethyl)-1,3,4-thiadiazol-2-yl]propanamide](/img/structure/B4548448.png)
